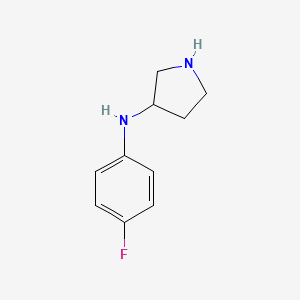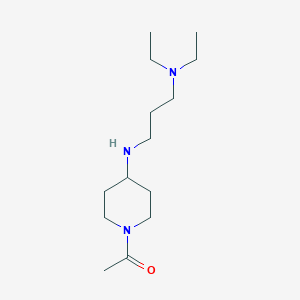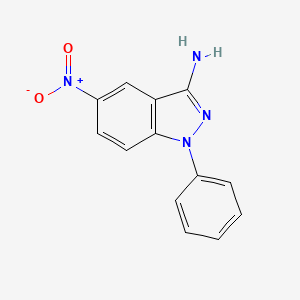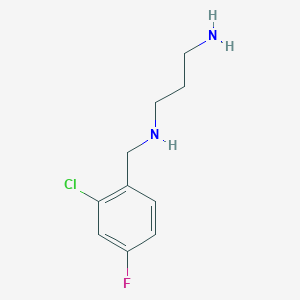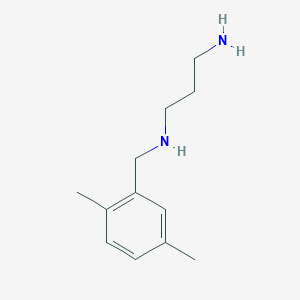
1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Descripción general
Descripción
The compound 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a derivative of guanidine, which is a compound that has been extensively studied due to its potential pharmacological properties and its role as a building block in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related guanidine derivatives and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of guanidine derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of 1,3-dialkyl guanidine derivatives with a sulphonamide group, which shares a similar guanidine core to our compound of interest. The synthesis involves the use of sodium or dimethylpiperidine salts to increase water solubility, which could be relevant for the synthesis of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine if solubility is a concern.
Paper explores modified guanidines as chiral superbases and discusses the preparation of guanidine derivatives through chloroamidine intermediates. This method could potentially be adapted for the synthesis of our compound, especially if chirality or superbase properties are desired.
Paper presents a one-pot approach for synthesizing carbonyl 2-amino-pyrimidines, which are structurally related to the pyrimidinyl part of our compound. The methodology involves a tandem regioselective heterocyclization with guanidine, which could be a useful strategy for constructing the pyrimidinyl moiety of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine.
Molecular Structure Analysis
The molecular structure of guanidine derivatives is crucial for their chemical reactivity and biological activity. The papers provided do not directly analyze the molecular structure of the specific compound , but they do provide insights into the structural aspects of related compounds. For instance, the presence of substituents on the guanidine core, as discussed in paper , can influence the molecular conformation and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of guanidine derivatives is influenced by the substituents attached to the guanidine core. Paper does not detail specific reactions but does mention the pharmacological testing of the synthesized compounds, which implies that these derivatives are reactive enough to elicit biological responses. Paper discusses the preparation of guanidines through chloroamidine derivatives, suggesting that the guanidine core can be modified through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives, such as solubility, toxicity, and influence on the circulatory system, are important for their practical applications. Paper mentions the synthesis of water-soluble salts of guanidine derivatives and their preliminary pharmacological examinations, including acute toxicity and effects on the circulatory system. These properties are relevant for the development of pharmaceuticals and could be applicable to the analysis of 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine.
Aplicaciones Científicas De Investigación
The compound 1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is part of a broader class of guanidine derivatives known for their significance in medicinal chemistry and pharmaceutical research. While specific studies on this compound might be scarce, insights can be drawn from the general research on guanidine derivatives and their applications in various therapeutic areas.
Guanidine Derivatives in Drug Development
Guanidine derivatives are critical in the design and development of novel drugs due to their chemical and pharmacological properties. They have been explored for their potential in treating a wide spectrum of diseases, including those affecting the central nervous system (CNS), inflammatory conditions, diabetes, and certain types of cancer. These compounds are known for their roles as CNS agents, anti-inflammatory agents, antidiabetic agents, and chemotherapeutic agents. Their biochemical and pharmacological properties make them of great importance in drug discovery and development processes (Sączewski & Balewski, 2009; Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Guanidine and Nucleic Acid Base Tautomerism
The interaction of guanidine derivatives with nucleic acid bases, influencing tautomeric equilibria, highlights the potential for these compounds in modulating genetic and molecular processes. Such interactions could alter the stability of nucleic acid bases, potentially affecting the processes like DNA replication and transcription, which are fundamental in disease pathogenesis and treatment strategies (Person et al., 1989).
Antimicrobial and Antifungal Applications
Guanidine derivatives are explored for their antimicrobial and antifungal activities. The structural variety of these compounds allows for a broad spectrum of activity against human-relevant fungal pathogens. This includes the development of small molecules, steroids, and polymers that contain guanidine groups, showcasing their potential in addressing drug-resistant microbial infections (Baugh, 2022).
Role in Intestinal Absorption Enhancement
The inherent polarity and positive charge of guanidine-containing compounds present challenges for oral absorption, often resulting in low bioavailability. Research has focused on overcoming these barriers through various strategies, including prodrug approaches and novel formulations, to enhance the intestinal absorption of these polar compounds. Such advancements are crucial for the development of orally administered drugs with guanidine functionality (Sun et al., 2011).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZPMRZQAWZZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



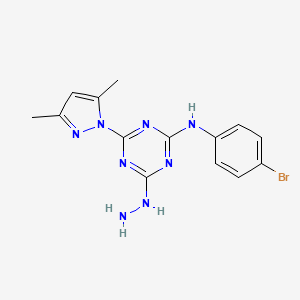

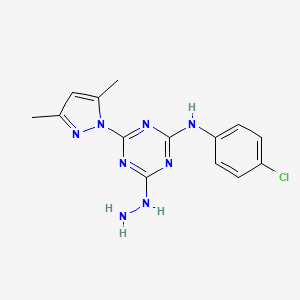
![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)
![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)
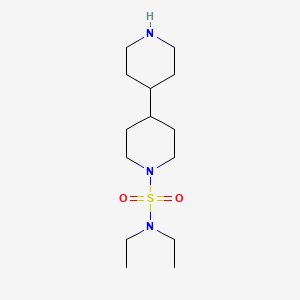
![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)
